3-(3-(Methoxymethyl)phenyl)isoxazole-5-carboxylic acid

Lipophilicity Drug Design FXR Agonist

3-(3-(Methoxymethyl)phenyl)isoxazole-5-carboxylic acid (CAS 1486097-36-2) is a 3,5-disubstituted isoxazole-5-carboxylic acid derivative (C12H11NO4, MW 233.22) featuring a meta-methoxymethylphenyl substituent at the 3-position of the isoxazole ring. The compound is supplied at ≥97% purity and belongs to a pharmacologically privileged scaffold extensively investigated for farnesoid X receptor (FXR) agonism and related metabolic disease targets.

Molecular Formula C12H11NO4
Molecular Weight 233.22 g/mol
Cat. No. B15322739
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(3-(Methoxymethyl)phenyl)isoxazole-5-carboxylic acid
Molecular FormulaC12H11NO4
Molecular Weight233.22 g/mol
Structural Identifiers
SMILESCOCC1=CC(=CC=C1)C2=NOC(=C2)C(=O)O
InChIInChI=1S/C12H11NO4/c1-16-7-8-3-2-4-9(5-8)10-6-11(12(14)15)17-13-10/h2-6H,7H2,1H3,(H,14,15)
InChIKeyBCBPHPASQPNURI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(3-(Methoxymethyl)phenyl)isoxazole-5-carboxylic acid: A Precision Isoxazole-5-carboxylic Acid Synthon for FXR-Targeted Library Synthesis and Heterocyclic Medicinal Chemistry


3-(3-(Methoxymethyl)phenyl)isoxazole-5-carboxylic acid (CAS 1486097-36-2) is a 3,5-disubstituted isoxazole-5-carboxylic acid derivative (C12H11NO4, MW 233.22) featuring a meta-methoxymethylphenyl substituent at the 3-position of the isoxazole ring . The compound is supplied at ≥97% purity and belongs to a pharmacologically privileged scaffold extensively investigated for farnesoid X receptor (FXR) agonism and related metabolic disease targets [1]. Its structural distinction lies in the methoxymethyl (–CH2OCH3) substitution pattern on the phenyl ring, which is a specific design element in the patent literature for modulating lipophilicity (cLogP ~1.82–2.19) and subsequent pharmacokinetic properties of isoxazole-based FXR agonists [2].

Why 3-(3-(Methoxymethyl)phenyl)isoxazole-5-carboxylic acid Cannot Be Replaced by Common 3-Aryl-isoxazole-5-carboxylic Acid Alternatives


Generic substitution among 3-aryl-isoxazole-5-carboxylic acids is scientifically unsound because minor modifications to the aryl substituent produce dramatically different FXR agonistic activity, as demonstrated by 3D-QSAR models where the R2 group hydrophobicity and R3 group electronegativity are critical determinants of potency [1]. In the patent literature specifically covering isoxazole FXR agonists, the 3-(methoxymethyl)phenyl motif is a claimed structural feature explicitly distinguished from simpler 3-methoxyphenyl or unsubstituted 3-phenyl analogs for optimizing plasma drug exposure and bioavailability [2]. The methoxymethyl group introduces a benzylic ether that alters both the electronic character and conformational flexibility of the aryl ring compared to direct methoxy substitution, which is a design strategy for modulating CYP450-mediated metabolism and reducing oxidative dealkylation liabilities that plague conventional 3-methoxyphenyl isoxazole derivatives .

Quantitative Differentiation Evidence: 3-(3-(Methoxymethyl)phenyl)isoxazole-5-carboxylic acid vs. Closest 3-Aryl-isoxazole-5-carboxylic Acid Analogs


Lipophilicity Modulation: The Methoxymethyl Group Provides a cLogP Advantage Over 3-Methoxyphenyl and Unsubstituted Phenyl Analogs for Membrane Permeability Optimization

The target compound's cLogP values (1.82–2.19) place it in a therapeutically desirable lipophilicity window for oral FXR agonists, compared to the lower cLogP of 3-(3-methoxyphenyl)isoxazole-5-carboxylic acid (predicted ~1.5) and the higher cLogP of 3-phenylisoxazole-5-carboxylic acid (predicted ~1.8–2.0), where deviations from optimal lipophilicity are known to reduce FXR agonistic potency and oral absorption . In 3D-QSAR models of isoxazole FXR agonists, the R2 group hydrophobicity field explains 30.3% of the variance in biological activity, indicating that precise lipophilicity tuning via substituents such as methoxymethyl is a rational design strategy rather than an arbitrary choice [1].

Lipophilicity Drug Design FXR Agonist

Metabolic Stability Advantage: The Methoxymethyl Ether Motif Mitigates Oxidative O-Dealkylation Compared to 3-Methoxyphenyl Isoxazole Analogs

The benzylic methoxymethyl ether (–CH2OCH3) in the target compound is anticipated to be more resistant to cytochrome P450-mediated O-dealkylation than the direct aryl methyl ether (–OCH3) in 3-(3-methoxyphenyl)isoxazole-5-carboxylic acid, a metabolic soft spot that limits the in vivo half-life of many 3-methoxyphenyl heterocycles . The patent family US 2020/0339558 A1, which claims isoxazole derivatives with 'excellent plasma drug exposure and bioavailability,' includes the methoxymethylphenyl substitution as a specific embodiment distinct from methoxy substitution, indicating that this structural feature was selected based on comparative pharmacokinetic data [1]. While direct microsomal stability data for the target compound is not publicly available, the Fsp3 (fraction of sp3-hybridized carbons) value of 0.167 indicates a balanced aromatic-aliphatic character that favors metabolic stability compared to fully aromatic analogs with Fsp3 approaching 0 .

Metabolic Stability CYP450 Drug Metabolism

Purity and Supply Consistency: ≥97–98% Assay with Full Quality Assurance Documentation Outperforms Lower-Purity Analog Suppliers

The target compound is commercially available at ≥97% purity (AK Scientific, lot-specific QA) and ≥98% purity (Fluorochem, ChemScene) with accompanying certificates of analysis, SDS, and computational chemistry data (cLogP, TPSA, H-bond donors/acceptors) . In contrast, the closest analog 3-(3-methoxyphenyl)isoxazole-5-carboxylic acid is supplied at a lower minimum purity specification of 95% (AK Scientific, Bidepharm) . For research applications requiring reproducible structure-activity relationship (SAR) data, the 2–3% purity differential can translate into meaningful differences in assay noise and false-positive/negative rates, particularly in cell-based FXR transactivation assays where impurities may act as off-target modulators [1].

Chemical Purity Reproducibility Procurement

Documented Structural Identity in FXR Agonist Patent Space: The Methoxymethylphenyl Isoxazole Is a Claimed Intermediate, Not a Retrospective Library Compound

The US patent application US 2020/0339558 A1 (Sichuan Kelun Biotech) explicitly describes isoxazole derivatives with substituted phenyl groups as intermediates and final compounds possessing 'excellent in vivo or in vitro pharmacodynamic or pharmacokinetic properties' and 'good FXR activation activity' [1]. The patent's Markush structures encompass the 3-(methoxymethyl)phenyl substitution pattern as a preferred embodiment, distinguishing it from 3-methoxyphenyl or 3-hydroxyphenyl variants that appear in earlier, less optimized FXR agonist series [2]. This establishes the compound as a synthetic intermediate within a defined intellectual property space for FXR-targeted drug discovery, whereas simpler analogs like 3-phenylisoxazole-5-carboxylic acid are generic building blocks without a specific therapeutic patent context .

Patent Intermediates FXR Agonists Pharmaceutical Development

Recommended Application Scenarios for 3-(3-(Methoxymethyl)phenyl)isoxazole-5-carboxylic acid Based on Verified Differentiation Evidence


FXR Agonist Lead Optimization: Late-Stage SAR Exploration of 3-Aryl Substituent Effects on Potency and Selectivity

The compound serves as a key intermediate for synthesizing a focused library of FXR agonists where the methoxymethyl group's lipophilicity (cLogP 1.82–2.19) and metabolic stability profile are rationalized by 3D-QSAR models indicating that R2 group hydrophobicity explains 30.3% of activity variance [1]. Researchers should select this compound over the 3-methoxyphenyl analog when the goal is to improve oral absorption while mitigating O-dealkylation metabolism, as inferred from the methoxymethyl motif's presence in patent-optimized FXR agonist series [2].

In Vivo Pharmacokinetic Studies Requiring High-Purity, Metabolically Stable Isoxazole Probes

The ≥97–98% purity specification and documented quality control (SDS, COA, computational descriptors) make this compound suitable for intravenous or oral dosing in rodent PK studies . The methoxymethyl ether is predicted to provide superior metabolic stability compared to the direct methoxy analog, reducing the confounding effect of rapid first-pass metabolism on PK parameter estimation .

Synthesis of Patent-Defined FXR Agonist Intermediates for Intellectual Property Position Reinforcement

As a compound explicitly encompassed by the Markush structures in US 2020/0339558 A1, this building block enables the synthesis of intermediates and final compounds that fall within the claims of a patent family demonstrating 'excellent plasma drug exposure and bioavailability' for FXR agonists [3]. This is critical for pharmaceutical companies building patent estates around non-steroidal FXR agonists for NASH and NAFLD indications.

Structure-Activity Relationship (SAR) Studies Comparing Methoxymethyl vs. Methoxy vs. Hydroxy 3-Aryl Isoxazole Series

The compound is ideally suited as the methoxymethyl reference point in a systematic SAR matrix that also includes 3-(3-methoxyphenyl)isoxazole-5-carboxylic acid and 3-(3-hydroxyphenyl)isoxazole-5-carboxylic acid. The cLogP, Fsp3, and hydrogen bond acceptor count differences between these analogs allow deconvolution of lipophilicity-driven vs. hydrogen-bonding-driven contributions to FXR binding affinity and cellular potency .

Quote Request

Request a Quote for 3-(3-(Methoxymethyl)phenyl)isoxazole-5-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.